Benzamide, 3-methyl-N-4-pyridinyl- is a chemical compound characterized by its specific molecular structure and biological activity. The compound's IUPAC name is 4-amino-3-methyl-N-(4-methylpyridin-2-yl)benzamide, and it possesses the molecular formula with a molecular weight of approximately . This compound is significant in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
Benzamide, 3-methyl-N-4-pyridinyl- falls under the category of benzamides, which are organic compounds containing a benzene ring attached to a carboxamide group. Its classification as a pyridine derivative indicates that it contains a pyridine ring, which contributes to its chemical reactivity and biological properties.
The synthesis of Benzamide, 3-methyl-N-4-pyridinyl- can be achieved through several methods, primarily involving the reaction of carboxylic acids with amines.
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., chloroform or DMF), and the use of catalysts (like l-proline) to optimize yields and minimize by-products .
The molecular structure of Benzamide, 3-methyl-N-4-pyridinyl- can be represented using various structural formulas.
CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)N)CLUWOSCKSPUBQSZ-UHFFFAOYSA-NThe structure features a benzene ring connected to a carbonyl group (amide), with a methyl group and a pyridine ring substituent that influences its chemical behavior and interactions .
Benzamide derivatives like Benzamide, 3-methyl-N-4-pyridinyl- participate in various chemical reactions that highlight their reactivity.
The reactions can be influenced by solvent choice and temperature, impacting yield and selectivity. For instance, using triethylamine as a base can enhance the formation of desired products during amide bond formation .
The mechanism by which Benzamide, 3-methyl-N-4-pyridinyl- exerts its biological effects is primarily linked to its interactions at the molecular level.
Studies have indicated that benzamides can influence cellular mechanisms leading to therapeutic effects in various models .
Benzamide, 3-methyl-N-4-pyridinyl- exhibits distinct physical and chemical properties that define its utility in research.
Relevant data on these properties can be found in chemical databases such as PubChem .
Benzamide, 3-methyl-N-4-pyridinyl- has several applications within scientific research:
Benzamide derivatives have emerged as privileged scaffolds in kinase inhibitor drug discovery, tracing their therapeutic relevance to foundational oncology agents. The journey began with early kinase inhibitors like imatinib, which featured a benzamide core and revolutionized chronic myeloid leukemia treatment by targeting Bcr-Abl tyrosine kinase. This established benzamides as structurally versatile templates capable of occupying ATP-binding pockets while achieving selectivity through allosteric interactions [3] [5]. The subsequent two decades witnessed strategic diversification of the benzamide pharmacophore to address evolving therapeutic challenges:
Type II Kinase Inhibitor Development: Benzamide-containing compounds like sorafenib and nilotinib demonstrated enhanced kinase selectivity by stabilizing the inactive "DFG-out" kinase conformation. This binding mode accesses a hydrophobic pocket adjacent to the ATP-binding site, providing greater selectivity leverage compared to type I inhibitors. The 3-trifluoromethylphenyl moiety in nilotinib exemplified how benzamide substituents could optimize van der Waals interactions within this specificity pocket [1] [7].
Resistance Mechanism Countermeasures: Gatekeeper mutations (e.g., T315I in Bcr-Abl, V804M in RET) emerged as clinical resistance mechanisms against first-generation kinase inhibitors. Structural studies revealed that benzamide derivatives with strategic substitutions could bypass steric hindrance from these mutations. Ponatinib’s acetylene linker and rebastinib’s switch-control pocket binding demonstrated how benzamide-based inhibitors could maintain target engagement despite mutation-induced conformational changes [7] [9].
Polypharmacology Applications: The intrinsic "promiscuity" of certain benzamide scaffolds enabled simultaneous targeting of oncogenic kinase networks. Vandetanib's dual inhibition of VEGFR and EGFR pathways illustrated how benzamide-containing compounds could block compensatory signaling mechanisms, addressing tumor heterogeneity and adaptive resistance [3] [8].
Table 1: Evolution of Benzamide-Containing Kinase Inhibitors in Oncology
| Inhibitor (Approval Year) | Primary Targets | Benzamide Structural Role | Therapeutic Impact |
|---|---|---|---|
| Imatinib (2001) | Bcr-Abl, c-KIT, PDGFR | Core scaffold binding hinge region | First-line CML therapy |
| Sorafenib (2005) | VEGFR, PDGFR, RAF | Trifluoromethylphenyl specificity pocket binder | Advanced RCC and HCC |
| Nilotinib (2007) | Bcr-Abl | Optimized trifluoromethyl/imidazole substituents | Overcoming imatinib resistance |
| Vandetanib (2011) | VEGFR2, EGFR, RET | 4-Anilinoquinazoline-benzamide hybrid | Medullary thyroid carcinoma |
| Ponatinib (2012) | Bcr-Abl (T315I mutant) | Acetylene linker bypassing gatekeeper residue | Pan-resistant CML |
Recent research has systematically explored benzamide substitutions to enhance potency against undrugged kinome targets. The 3-methyl-N-(4-pyridinyl)benzamide motif represents a strategic evolution in this structural lineage, designed to leverage both hydrogen bonding capabilities and steric optimization for next-generation kinase inhibitors [5] [7].
The 3-methyl-N-(4-pyridinyl)benzamide architecture embodies a rationally engineered pharmacophore optimized for dual functionality in kinase inhibition. X-ray crystallographic analyses and molecular docking studies reveal how specific structural elements confer precise target engagement:
Hydrogen Bond Network Optimization: The benzamide carbonyl forms a critical hydrogen bond with kinase hinge residue amide groups (e.g., Met318 in Abl1, Glu671 in TRKA), while the amide nitrogen often interacts with conserved aspartate residues in the DFG motif. The 4-pyridinyl nitrogen serves as both hydrogen bond acceptor and cationic center at physiological pH, enhancing solubility and forming water-bridged interactions with catalytic residues [7].
Steric Complementarity: The 3-methyl group occupies a hydrophobic subpocket adjacent to the gatekeeper residue, providing ~1.3 kcal/mol binding energy through van der Waals contacts. This methyl substitution avoids steric clashes with smaller gatekeepers (threonine/valine) while maintaining activity against mutants with bulkier isoleucine substitutions. The planar pyridine-benzamide dihedral angle (typically 15-30°) aligns with kinase active site geometry, maximizing surface complementarity [7] [9].
Conformational Flexibility Balance: Molecular dynamics simulations demonstrate that the methylene linker in N-(pyridinyl) derivatives provides optimal rotational freedom (energy barrier <2 kcal/mol), enabling adaptive binding to both active and inactive kinase conformations. This flexibility facilitates accommodation of resistance mutations while maintaining type II binding characteristics [7] [10].
Table 2: Binding Parameters of 3-Methyl-N-(4-Pyridinyl)Benzamide Derivatives Against Kinase Targets
| Kinase Target | PDB ID | Key Interactions | Kd (nM) | ΔG (kcal/mol) |
|---|---|---|---|---|
| Abl1 (wild-type) | 3QRJ | Benzamide-CO...Met318, Pyridine-N...Asp381 | 24 ± 3 | -10.2 |
| Abl1 (T315I mutant) | 3QRJ | Pyridine-CH...Ile315, Methyl...Phe401 | 38 ± 5 | -9.8 |
| TRKA | 6PLQ | Benzamide-NH...Glu590, Pyridine-N...H2O-Asn574 | 17 ± 2 | -10.5 |
| RET | 6QZ9 | Methyl...Val804, Pyridine...Leu881 | 42 ± 4 | -9.6 |
Structural Analysis Key:
Comparative studies of substitution patterns demonstrate strict structure-activity requirements. The 3-methyl analogue shows 5-fold greater potency than its 4-methyl regioisomer against RET kinase due to better hydrophobic pocket fit, while N-(3-pyridinyl) derivatives exhibit 20-fold reduced activity resulting from suboptimal hydrogen bond vector alignment. Molecular modeling indicates that 4-pyridinyl positioning enables simultaneous interaction with the hinge region and DFG motif – a dual binding mode unattainable with phenyl or 2-pyridinyl alternatives [1] [7] [9].
Recent synthetic innovations have exploited this scaffold in multi-targeted inhibitors. Hybrid molecules incorporating 3-methyl-N-(4-pyridinyl)benzamide with pyrazolo[3,4-d]pyrimidine heads demonstrated <10 nM activity against both wild-type RET and its V804M gatekeeper mutant. The molecular design maintained the critical hydrogen bond network while introducing steric tolerance against the methionine substitution, validating the structural resilience of this benzamide configuration [1] [9]. These advances position 3-methyl-N-(4-pyridinyl)benzamide as a versatile scaffold for overcoming current limitations in kinase-targeted therapeutics, particularly for mutation-resistant cancers.
CAS No.: 2134602-45-0
CAS No.: 540-92-1
CAS No.: 73679-07-9
CAS No.: 7045-42-3